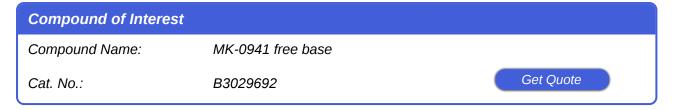


A Comparative Guide to the Glucose-Lowering Effects of MK-0941 Free Base

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator (GKA) **MK-0941 free base** with a notable alternative, dorzagliatin, focusing on their glucose-lowering effects and supported by experimental data.

Introduction to Glucokinase Activators

Glucokinase (GK) serves as a glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK activation is a rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK activation promotes glucose uptake and glycogen synthesis. [1] Small molecule GKAs like MK-0941 are designed to allosterically activate GK, thereby enhancing glucose disposal and lowering blood glucose levels. However, the clinical development of many GKAs, including MK-0941, was halted due to challenges with sustained efficacy and adverse effects.[2] A newer GKA, dorzagliatin, has shown a more favorable clinical profile, making it a relevant comparator.

Comparative Efficacy

Clinical trial data for MK-0941 and dorzagliatin are presented below. It is important to note that direct head-to-head trials are limited, and data is aggregated from separate studies.

Table 1: Comparison of Glycemic Control Parameters for MK-0941 and Dorzagliatin



| Parameter | MK-0941 (Phase IIb - NCT00767000)[3][4] | Dorzagliatin (SEED and DAWN Phase III Trials)[5] [6] |
|---|---|--|
| Primary Endpoint | Change from baseline in HbA1c at Week 14 | Change from baseline in HbA1c at Week 24 |
| Baseline HbA1c | ~9.0% | ~8.3% (SEED), ~8.4% (DAWN) |
| HbA1c Reduction (Placebo- Adjusted) | -0.8% (maximal effect) | -0.57% (SEED), -0.66% (DAWN) |
| Fasting Plasma Glucose (FPG) Change | No significant change vs. placebo | -0.33 mmol/L (SEED), -0.38 mmol/L (DAWN) |
| 2-hr Postprandial Glucose (PMG) Change | -37 mg/dL (-2.1 mmol/L) | -2.33 mmol/L (SEED), -2.48 mmol/L (DAWN) |
| Sustained Efficacy | Not sustained beyond 14-22 weeks[7] | Maintained up to 52 weeks |

Comparative Safety and Tolerability

The safety profiles of MK-0941 and dorzagliatin reveal key differences that likely contributed to their divergent clinical development paths.

Table 2: Comparison of Key Adverse Events for MK-0941 and Dorzagliatin

| Adverse Event | MK-0941[3][8] | Dorzagliatin[5][6] |
|------------------------|-------------------------------------|--|
| Hypoglycemia | Significantly increased incidence | Lower incidence compared to MK-0941[7] |
| Triglycerides | Significant increase | Slight elevation |
| Blood Pressure | Increase in systolic blood pressure | No significant difference from placebo |
| Overall Adverse Events | Higher risk of any adverse events | Lower risk compared to MK- 0941 |



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Mechanism of Action: A Tale of Two Activators

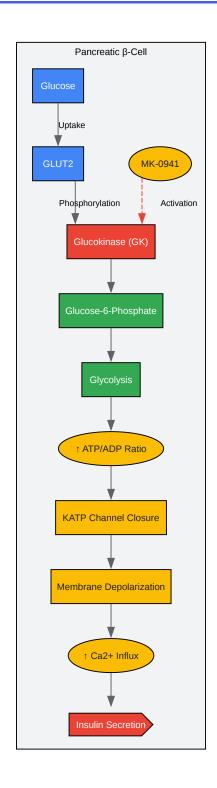
While both MK-0941 and dorzagliatin activate glucokinase, their mechanisms differ in a crucial way. MK-0941 is a full activator that potently stimulates GK activity even at low glucose concentrations.[9] This indiscriminate activation is thought to contribute to the higher risk of hypoglycemia and the eventual loss of efficacy due to β-cell exhaustion.[9]

In contrast, dorzagliatin is a dual-acting GKA that activates GK in a glucose-dependent manner. [9] This means its effect is more pronounced at higher glucose levels, mimicking the physiological regulation of GK more closely. This glucose-sensitive activation is believed to be the reason for its improved safety profile and sustained efficacy.[9]

Signaling Pathways

The activation of glucokinase by agents like MK-0941 initiates a cascade of events in both pancreatic β -cells and hepatocytes.

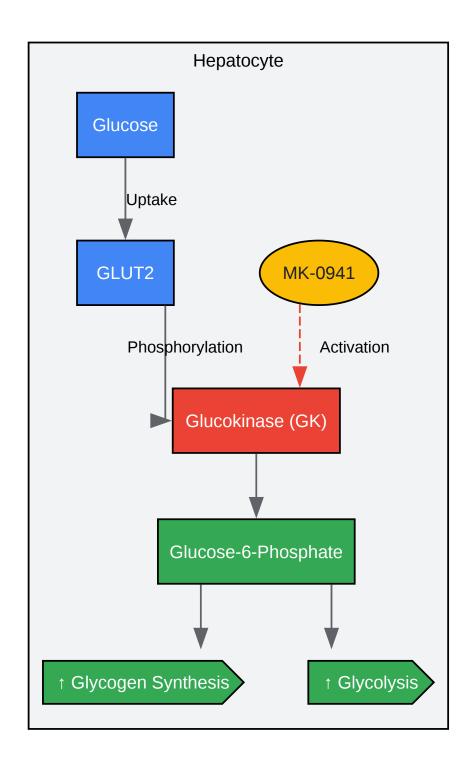




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Figure 1. MK-0941 signaling in pancreatic β -cells.





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Figure 2. MK-0941 signaling in hepatocytes.

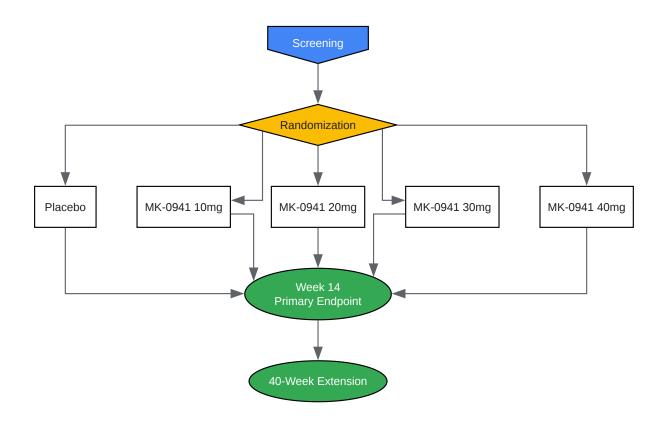
Experimental Protocols



MK-0941 Phase IIb Clinical Trial (NCT00767000) Methodology[3][8][10]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.
- Participants: 587 patients with type 2 diabetes mellitus with inadequate glycemic control on stable-dose insulin glargine (with or without metformin ≥1500 mg/day).
- Intervention: Patients were randomized to receive MK-0941 (10, 20, 30, or 40 mg) or a matching placebo administered three times daily before meals.
- Duration: The study consisted of a 14-week dose-ranging phase followed by a 40-week extension phase.
- Primary Efficacy Endpoint: The primary endpoint was the change from baseline in Hemoglobin A1c (HbA1c) at Week 14.
- Secondary Endpoints: Included changes in fasting plasma glucose (FPG) and 2-hour post-meal glucose (PMG).
- Safety Assessments: Included monitoring of adverse events, with a particular focus on hypoglycemia, lipid profiles, and blood pressure.





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Figure 3. MK-0941 Phase IIb trial workflow.

Conclusion

MK-0941 demonstrated initial efficacy in lowering postprandial glucose and HbA1c in patients with type 2 diabetes. However, its clinical development was hampered by a lack of sustained glycemic control and a concerning safety profile, including an increased risk of hypoglycemia and adverse lipid and blood pressure changes. The comparison with dorzagliatin highlights the critical importance of a glucose-sensitive mechanism of action for glucokinase activators. Dorzagliatin's ability to activate GK in a more physiological, glucose-dependent manner appears to translate into a better-sustained efficacy and an improved safety profile. These findings provide valuable insights for the future development of this class of antidiabetic agents, emphasizing the need for compounds that can restore normal glucose sensing without causing dysregulation at low glucose levels.



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